1-(2-Methoxy-6-nitropyridin-4-YL)ethanone
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Overview
Description
1-(2-Methoxy-6-nitropyridin-4-YL)ethanone is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(2-Methoxy-6-nitropyridin-4-YL)ethanone typically involves the nitration of 2-methoxypyridine followed by acetylation. The nitration process introduces a nitro group at the 6-position of the pyridine ring, while the acetylation step adds an ethanone group at the 4-position. The reaction conditions often involve the use of strong acids like sulfuric acid and acetic anhydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Methoxy-6-nitropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxy-6-nitropyridin-4-YL)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-6-nitropyridin-4-YL)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and ethanone groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(2-Methoxy-6-nitropyridin-4-YL)ethanone include:
2-Methoxy-6-nitropyridine: Lacks the ethanone group but shares similar chemical properties.
4-Acetylpyridine: Lacks the methoxy and nitro groups but has the ethanone group at the 4-position.
2-Methoxy-4-nitropyridine: Similar structure but with different positioning of functional groups. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8N2O4 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
1-(2-methoxy-6-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)6-3-7(10(12)13)9-8(4-6)14-2/h3-4H,1-2H3 |
InChI Key |
PDTSFULHWNTBPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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